Astrophylline

Descripción general

Descripción

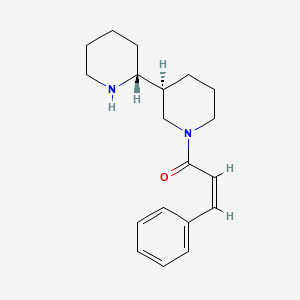

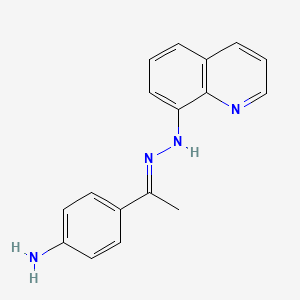

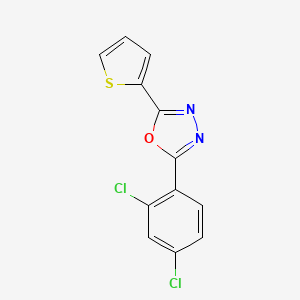

Astrophylline is a chemical compound with the molecular formula C19H26N2O . It has a molecular weight of 298.4 g/mol .

Synthesis Analysis

The total synthesis of this compound has been achieved, starting from readily available enantiomerically pure (+)- (1 R ,4 S )-4-hydroxycyclopent-2-enyl acetate . A novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis of carbocyclic olefins was the key step, providing the stereochemically well-defined bis-piperidyl skeleton of the target molecule .Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 50 bonds, including 24 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis of carbocyclic olefins . This reaction provides the stereochemically well-defined bis-piperidyl skeleton of the target molecule .Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.4 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Total Synthesis of Astrophylline

The first total synthesis of this compound was accomplished, starting from enantiomerically pure (+)-(1R,4S)-4-hydroxycyclopent-2-enyl acetate. This synthesis utilized a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis of carbocyclic olefins, crucial for creating the bis-piperidyl skeleton of this compound. This research offers insights into synthetic chemistry and the creation of complex molecular structures (Schaudt & Blechert, 2003).

Impact on Astrocytes

Research on theophylline, a compound related to this compound, has shown that it enhances lipopolysaccharide (LPS)-induced nitric oxide (NO) production in cultured astrocytes. This study investigated theophylline's effect on astrocytic functions, suggesting that phosphodiesterase inhibition is a major mechanism for theophylline's enhancement of LPS-induced NO production in astrocytes. Such studies help in understanding the pathogenic mechanisms of neurodegenerative diseases and the side effects of drugs like theophylline (Ogawa et al., 2013).

Astrocyte Alterations by Aminophylline

A study on the impact of aminophylline on astrocytes showed morphological changes in the cerebral cortex of rats in a preictal state following aminophylline injection. These changes, observed under a microscope, included nuclear and cytoplasmic alterations and an increase in cytoplasmic glycogen, suggesting a role for astrocyte abnormalities in the pathogenesis of aminophylline-induced seizures (Norenberg & Chu, 1977).

Isorhynchophylline's Effect on Inflammatory Mediators

A study on isorhynchophylline, which shares structural similarities with this compound, investigated its effects on the release of inflammatory mediators in primary astrocytes stimulated by lipopolysaccharide (LPS). This research demonstrated that isorhynchophylline effectively suppresses the production of inflammatory mediators like IL-1β, TNF-α, and NO, providing insights into potential treatments for brain ischemia diseases (Ma Shi-ping, 2011).

Ibudilast's Role in Astrocyte Apoptosis

Ibudilast, a clinically used drug for asthma and cerebrovascular disorders, was shown to have an anti-apoptotic effect on astrocytes in vitro. The study revealed that ibudilast prevents H2O2-induced delayed apoptosis of astrocytes through a cyclic GMP, but not cyclic AMP, signaling pathway. This finding contributes to our understanding of astrocyte biology and potential therapeutic approaches for reperfusion injury (Takuma et al., 2001).

Theophylline's Effect on Sleep-Disordered Breathing

A study on theophylline, another compound structurally similar to this compound, explored its effects on sleep-disordered breathing in heart failure. Theophylline therapy resulted in significant decreases in the number of episodes of apnea and hypopnea, shedding light on the potential therapeutic applications of related compounds in sleep-related disorders (Javaheri et al., 1996).

Propiedades

IUPAC Name |

(Z)-3-phenyl-1-[(3S)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,17-18,20H,4-6,9-10,13-15H2/b12-11-/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZYLQMCWHMQNP-IXTIOBCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H]2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201172167 | |

| Record name | (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5081-53-8 | |

| Record name | (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)

![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)

![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)